
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one is involved in thermal reactions forming 4-amino-1H-quinolin-2-ones and novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones, with the reaction mechanisms discussed in detail (Mrkvička et al., 2008).
Antimicrobial and Mosquito Larvicidal Activities
- Certain derivatives of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one exhibit antimicrobial properties and have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing good activity compared to standard antibiotics (Rajanarendar et al., 2010).
- These compounds also demonstrate mosquito larvicidal activity, specifically against Culex quinquefasciatus larvae, making them potential candidates for insect control applications (Rajanarendar et al., 2010).
Anticancer and Antitubercular Potential
- Synthesized hybrids of this compound have shown significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, suggesting their potential as therapeutic agents in oncology (Bolakatti et al., 2020).
- Additionally, some derivatives have demonstrated promising anti-tubercular activity, offering new avenues for tuberculosis treatment (Nagaladinne et al., 2020).
Green Chemistry Applications
- The compound has been used in environmentally friendly synthetic processes for regioselective synthesis, emphasizing its role in sustainable chemical practices (Poomathi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-7-12(16-13(14)18-7)9-2-4-10-8(6-9)3-5-11(17)15-10/h2,4,6H,3,5H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMUOFXTUDMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

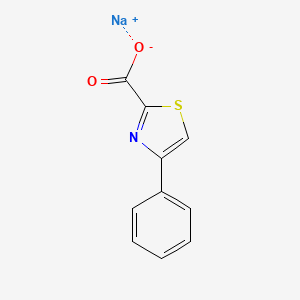
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)
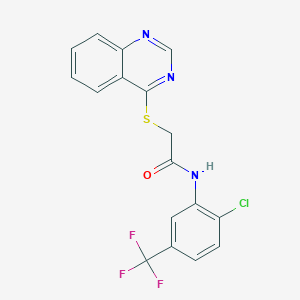
![[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2599393.png)
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile](/img/structure/B2599396.png)


![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)

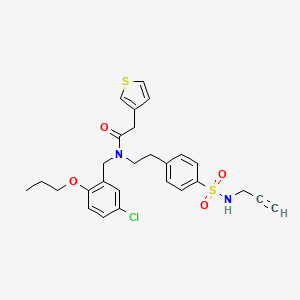
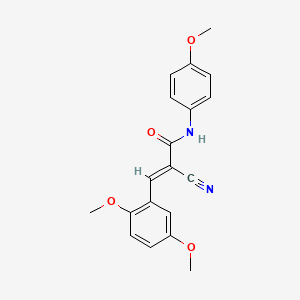
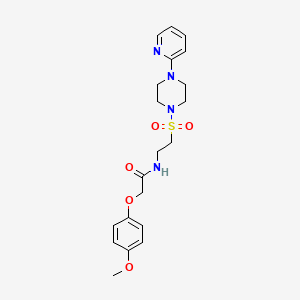

![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2599411.png)